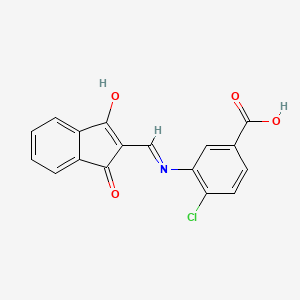

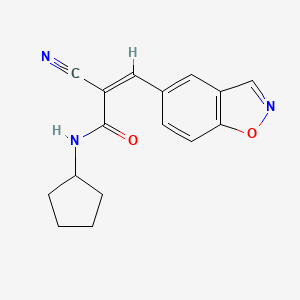

![molecular formula C7H9NaO4 B2650421 Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7](/img/structure/B2650421.png)

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 2287260-27-7 . It has a molecular weight of 180.14 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis

The InChI Code for Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is 1S/C7H10O4.Na/c8-6 (9)7-3-5 (10-4-7)1-2-11-7;/h5H,1-4H2, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis

The ring-opening polymerization of similar compounds proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Aplicaciones Científicas De Investigación

Analytical Techniques and Biomass Oxidation

The oxidation of biomass-derived substrates using sodium salts has been explored, showcasing the application of sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate in the development of analytical techniques for studying such reactions. Jacquet et al. (1985) described an analytical method for monitoring the electrooxidation process of a biomass-issued substrate, emphasizing the role of sodium salts in facilitating the reaction and the subsequent analysis of products through mass spectrometry and carbon-13 nuclear magnetic resonance (Jacquet et al., 1985).

Synthesis of Natural Products

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is instrumental in synthesizing structures prevalent in natural products. Burke et al. (1999) highlighted its use in desymmetrization via ring-closing metathesis, leading to the synthesis of natural product analogs like exo- and endo-brevicomin (Burke et al., 1999).

Synthetic Methodologies for Bioactive Frameworks

The compound's relevance extends to the synthesis of bioactive molecular frameworks. Zhang and Tong (2016) surveyed various approaches to construct the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework, a common motif in biologically active natural products, demonstrating the compound's versatility in organic synthesis (Zhang & Tong, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate serves as a building block for the development of novel therapeutic agents. For instance, Mascitti et al. (2011) discovered a clinical candidate from the dioxa-bicyclo[3.2.1]octane class for inhibiting the sodium-dependent glucose cotransporter 2, highlighting its potential in treating type 2 diabetes (Mascitti et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILBJTQUNLAPAX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CC1OC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

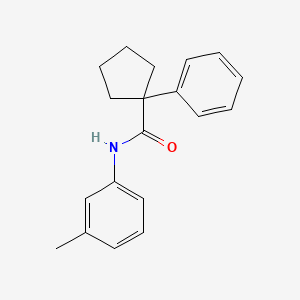

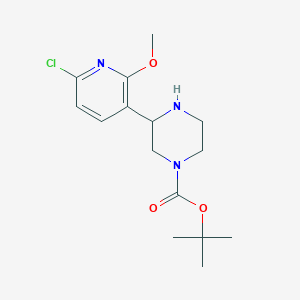

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

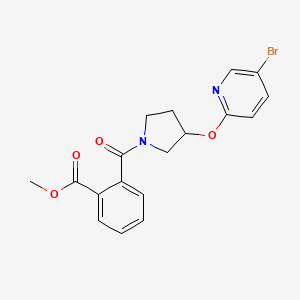

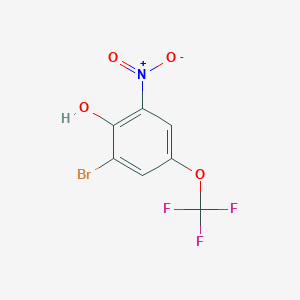

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

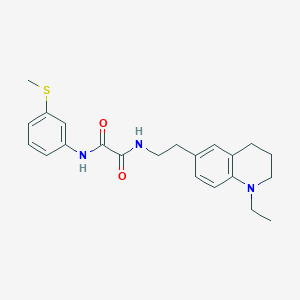

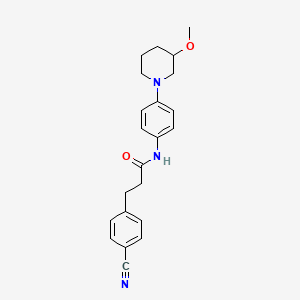

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)